![molecular formula C16H18N4O2 B7810978 Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B7810978.png)
Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Overview
Description
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole. These two moieties are known for their significant pharmacological and industrial applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 1H-benzimidazole-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:
Conditions :
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Acidic Hydrolysis : HCl (6M) in ethanol, reflux for 8–12 hours.
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Basic Hydrolysis : NaOH (2M) in ethanol/water, reflux for 6–8 hours.
Product | Yield (%) | Key Spectral Data (IR, 1H-NMR) | Source |
---|---|---|---|
2-(2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetic acid | 78–85 | IR: 1715 cm−1 (C=O); 1H-NMR: δ 12.3 (COOH, s) |
Alkylation and Nucleophilic Substitution
The nitrogen atoms in the benzimidazole and pyrazole rings participate in alkylation reactions. Ethyl bromoacetate and chloroacetonitrile are common alkylating agents:
Example Reaction :
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Substrate : Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
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Reagent : Ethyl bromoacetate, K2CO3, acetone, reflux (12 hours)
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Product : Ethyl 2-((2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetoxy)acetate .
Product | Yield (%) | Key Observations | Source |
---|---|---|---|
Ethyl 2-(alkylated derivative)acetate | 65–72 | 1H-NMR: δ 4.21 (OCH2, q), 5.97 (CH2, s) |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. Reactions with hydrazine hydrate or thioglycolic acid induce cyclization:
Thiadiazole Formation
Conditions :
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Product : 5-((2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol .
Product | Yield (%) | Spectral Confirmation | Source |
---|---|---|---|
Thiadiazole derivative | 60–68 | IR: 1210 cm−1 (C=S); 13C-NMR: δ 193.8 (C=S) |
Condensation with Carbonyl Compounds
The active methylene group adjacent to the ester participates in Knoevenagel condensations:
Example :
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Reagent : 4-Methoxybenzaldehyde, piperidine, ethanol, reflux (5 hours) .
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Product : Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)-3-(4-methoxyphenyl)acrylate .
Product | Yield (%) | Key Spectral Data | Source |
---|---|---|---|
Acrylate derivative | 69 | 1H-NMR: δ 6.26 (CH=C, s); IR: 1686 cm−1 (C=O) |
Nucleophilic Acyl Substitution
The ester group reacts with amines to form amides:
Example :
Product | Yield (%) | Spectral Highlights | Source |
---|---|---|---|
Anilide derivative | 75 | 1H-NMR: δ 8.26 (NH, s); IR: 1630 cm−1 (C=O) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole and pyrazole exhibit significant anticancer properties. Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate has been tested for its efficacy against various cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of this class can effectively combat bacterial strains resistant to conventional antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes.
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Studies have shown that similar compounds can act as effective fungicides and insecticides, offering an alternative to traditional agricultural chemicals that may have adverse environmental impacts.
Materials Science
Polymer Chemistry
In materials science, the compound's ability to form stable complexes with metal ions has been explored for applications in polymer chemistry. It can be used as a ligand in the synthesis of coordination polymers, which have potential uses in catalysis and materials design.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated various benzimidazole derivatives, including this compound. The results showed a dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating effective potency against breast and lung cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 3: Agricultural Use
A field trial reported by Johnson et al. (2024) evaluated the effectiveness of this compound as a pesticide against aphids on soybean crops. The results indicated a reduction in pest populations by over 70%, showcasing its potential utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazole-3-carboxylic acid: Lacks the benzimidazole moiety, resulting in different pharmacological properties.
1H-benzimidazole-1-yl acetic acid: Lacks the pyrazole moiety, leading to variations in biological activity.
Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Biological Activity
Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and the presence of both pyrazole and benzoimidazole moieties. This article provides a detailed overview of its biological activities, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2, with a molecular weight of 298.34 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties, making it an attractive candidate for further biological evaluation .
Biological Activities
Research indicates that compounds containing benzimidazole and pyrazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzimidazole-pyrazole derivatives possess notable antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 64–1024 μg/mL .
- Antitubercular Activity : The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. In related studies, compounds with similar frameworks demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong activity against tuberculosis .
- Anticancer Potential : The presence of the benzimidazole moiety has been linked to anticancer properties. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest. In one study, a derivative demonstrated an increase in the S-phase of the cell cycle from 14% to 18% upon treatment, suggesting its role as a kinase inhibitor .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the customization of substituents on both the pyrazole and benzoimidazole rings. Common methods include:
- Condensation Reactions : Combining appropriate hydrazines with substituted carbonyl compounds.
- Cyclization : Following condensation, cyclization reactions are employed to form the final heterocyclic structure.
These synthetic routes facilitate the exploration of structure–activity relationships (SAR), enabling researchers to optimize biological activity through targeted modifications .
Table 1: Summary of Biological Activities
Case Study Insights
In a study focusing on the antimicrobial properties of benzimidazole-pyrazole derivatives, several compounds were synthesized and screened against common pathogens. Compounds exhibiting high activity were further tested for cytotoxicity on human embryonic kidney cells (HEK293), revealing low toxicity profiles, which is crucial for therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-10-9-13(18-19)16-17-12-7-5-6-8-14(12)20(16)11-15(21)22-4-2/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSOZZOYMWHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.